molecular formula C17H19N3O3S B2704617 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320851-26-9

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2704617
CAS No.: 2320851-26-9
M. Wt: 345.42
InChI Key: WMCCORVNJIOSBR-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic small molecule featuring a piperazin-2-one core substituted with a 1,3-thiazole ring and a 3-(4-methoxyphenyl)propanoyl group. This specific molecular architecture combines privileged structures known in medicinal chemistry for their diverse biological activities. The piperazine scaffold is a common motif in pharmaceuticals and is known to contribute to a wide spectrum of pharmacological properties, including potential interactions with the central nervous system . The 1,3-thiazole ring is another significant heterocycle frequently employed in drug discovery for its ability to engage in hydrogen bonding and its presence in compounds with various bioactive profiles . The integration of these subunits suggests that this compound may be of significant interest for investigating new chemical entities in several research areas, such as neuroscience and antimicrobial research. Researchers can utilize this chemical as a key intermediate or as a lead compound for further structural optimization and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-24-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCCORVNJIOSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiazole ring: Starting from a suitable thiazole precursor, such as 2-aminothiazole, which can be synthesized through the Hantzsch thiazole synthesis.

    Attachment of the piperazine ring: The thiazole derivative can be reacted with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 4-methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.

Major Products

    Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one.

    Reduction: Formation of 4-(3-(4-Methoxyphenyl)propan-1-ol)-1-(thiazol-2-yl)piperazin-2-one.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones (e.g., compounds in Cluster 12 from ) share structural motifs with the target compound. However, they lack the cyclic ketone (piperazin-2-one) and thiazole groups. Key findings:

  • Activity Trends: Piperazine-substituted chalcones generally exhibit lower inhibitory activity (IC₅₀ > 4.7 μM) compared to non-piperazine analogs like Cardamonin (IC₅₀ = 4.35 μM) .
  • SAR Insights : Substitutions at the para-position of aromatic rings with electron-withdrawing groups (e.g., Br, F) enhance potency, while methoxy groups reduce activity due to decreased electronegativity .
Table 1: Activity of Selected Chalcone Derivatives
Compound Substituents (Ring A/B) IC₅₀ (μM) Cluster
Cardamonin A: 2-OH, 4-OH; B: No substitution 4.35 5
2j A: 4-Br, 2-OH, 5-I; B: 4-F 4.70 6
2h A: 4-Cl, 2-OH, 5-I; B: 4-OCH₃ 13.82 6
2n A: 4-OCH₃, 2-OH, 5-I; B: 4-F 25.07 6
2p A: 4-OCH₃, 2-OH, 5-I; B: 4-OCH₃ 70.79 6
Piperazine-substituted Variable (e.g., trifluoromethyl benzoyl) >4.7 12

Key Observations :

  • The target compound’s 4-methoxyphenyl group (similar to 2h and 2p) suggests moderate activity, likely higher than Cluster 6 compounds but lower than Cardamonin.
  • The thiazole ring may improve target binding compared to simple halogen or methoxy substitutions .

Piperazine Derivatives with Heterocyclic Substitutions

  • 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine (): Features a piperazine core with a trifluoromethyl benzoyl group. No activity data reported, but the trifluoromethyl group may enhance metabolic stability compared to methoxy .

Structural and Functional Advantages of the Target Compound

  • Piperazinone vs. Piperazine: The cyclic ketone in piperazin-2-one may improve conformational rigidity and solubility compared to non-cyclic piperazines .
  • Thiazole vs. Halogen/Methoxy Groups : The 1,3-thiazol-2-yl group could offer enhanced binding to enzymes or receptors through sulfur-mediated interactions, a feature absent in most chalcone derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1-(1,3-thiazol-2-yl)piperazin-2-one core?

  • Methodological Answer : The core can be synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol to form pyrazoline intermediates, which are further cyclized . Commercial building blocks like thiazol-2-yl propanone derivatives (CAS: 89991-30-0) may serve as precursors for thiazole ring incorporation .

Q. Which spectroscopic techniques are critical for verifying substituent positions and functional group integrity?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and thiazole C-H coupling patterns.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups validate key functional groups.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed m/z) ensures molecular formula accuracy .

Q. How does X-ray crystallography using SHELX software resolve stereochemical uncertainties?

  • Methodological Answer : SHELXL refines crystal structures by fitting experimental diffraction data to atomic coordinates. For example, pyrazoline derivatives with methoxyphenyl groups (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) were validated via SHELX-refined bond angles and torsion angles, resolving spatial arrangements of substituents .

Advanced Research Questions

Q. How can Multiwfn analyze electron density distribution and reactive pharmacophores?

  • Methodological Answer : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF). For piperazinone-thiazole hybrids, EPS maps identify nucleophilic regions (e.g., thiazole sulfur) and electrophilic sites (e.g., carbonyl carbons), guiding derivatization for targeted interactions .

Q. What experimental designs optimize structure-activity relationships (SAR) for analogues?

  • Methodological Answer : Bivalent binding motifs (e.g., dual pharmacophores) enhance potency. In bromodomain inhibitors, linking thiazole and methoxyphenyl moieties via piperazinone spacers improved BRD4 binding affinity by 10-fold (IC50: 50 nM → 5 nM). Systematic variation of substituent chain lengths and ring sizes (e.g., triazolopyridazine vs. thiazole) identified optimal steric and electronic profiles .

Q. How can researchers address discrepancies in biological activity data across assay platforms?

  • Methodological Answer : Normalize data using internal controls (e.g., housekeeping genes) and validate via orthogonal assays. For example, BRD4 inhibition in biochemical assays (TR-FRET) may differ from cellular c-Myc downregulation (qPCR) due to membrane permeability. Cross-referencing IC50 values (e.g., 100 nM in vitro vs. 500 nM in cells) clarifies compound efficacy .

Q. What HPLC-MS methodologies ensure impurity profiling during pharmacological studies?

  • Methodological Answer : Use reverse-phase C18 columns with gradient elution (ACN/0.1% formic acid) to separate impurities. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives showed baseline resolution of byproducts (Rt: 8.2 min vs. 9.5 min) with MS/MS fragmentation confirming structural deviations (e.g., m/z 215 → 178 for dechlorinated species) .

Q. What enantioselective techniques synthesize chiral intermediates for this compound?

  • Methodological Answer : Asymmetric allylation catalyzed by chiral Lewis acids (e.g., BINOL-phosphoric acid) yields enantiopure intermediates. For methoxyphenyl-propanoyl derivatives, enantiomeric excess (ee > 95%) was achieved via halocyclization of allyl oximes, confirmed by chiral HPLC .

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